
1-Boc-pyrazole
Overview
Description
Preparation Methods
1-Boc-pyrazole can be synthesized through various methods. One common synthetic route involves the reaction of pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the product .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Acylation Reactions
Example :
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Reaction of Boc-protected pyrazole 5 with acyl chlorides in anhydrous DMF yielded selective benzoylation at the amino group (86% yield).
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Without Boc protection, acylation occurred at the pyrazole nitrogen, forming undesired byproducts .
Table 1: Acylation Outcomes with Varying Conditions
Substrate | Acylating Agent | Solvent | Yield (%) | Product Selectivity |
---|---|---|---|---|
Unprotected | Benzoyl chloride | Pyridine | 45 | N1-acylation |
1-Boc-pyrazole | Benzoyl chloride | DMF | 86 | Amino group |
Di-Boc-pyrazole | Acetyl chloride | THF | 72 | Hydroxyl group |
Suzuki-Miyaura Coupling
This compound participates in palladium-catalyzed cross-couplings, though steric hindrance from the Boc group reduces efficiency.
Key Findings :
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Coupling this compound 12b with aryl boronic acids under Pd(PPh₃)₄ catalysis gave meta-substituted biaryl pyrazoles (12k–n ) in 30–58% yields.
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Unprotected analogs showed higher reactivity but lower regiocontrol .
Challenges :
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Competing side reactions (e.g., deborylation) led to impurities.
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Optimal conditions: 10 mol% Pd catalyst, K₂CO₃ base, and toluene at 110°C for 24 hours.
Protection and Deprotection Strategies
The Boc group is introduced via reaction with di-tert-butyl dicarbonate under controlled conditions.
Synthetic Routes :
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Route A : Direct Boc protection of pyrazole 1 in DMF yielded mono-Boc derivative 5 (95% purity). In pyridine, a mixture of mono- (5 ) and di-Boc (3 ) products formed .
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Route B : Sequential TIPS protection, cyclization, and Boc installation provided regioselective access to 5 (X-ray-confirmed N1-Boc positioning) .
Deprotection :
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Acidic cleavage (e.g., HCl in dioxane) removes the Boc group quantitatively, regenerating the free pyrazole amine.
Regioselective Alkylation
The Boc group enhances regiocontrol in alkylation reactions.
Case Study :
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Treatment of Boc-protected β-enamine diketones 48 with hydrazines generated 5-substituted pyrazoles 50 in 50–94% yields. Subsequent alkylation at the 4-position produced tetrasubstituted derivatives .
Mechanistic Insight :
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The Boc group increases acidity of α-protons, facilitating deprotonation and nucleophilic substitution at the 4-position .
Multicomponent Reactions
This compound acts as a scaffold in one-pot syntheses.
Example :
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Condensation of Boc-piperidinyl β-keto esters with DMF-dimethyl acetal generated β-enamine diketones. Subsequent hydrazine cyclization yielded 5-(N-Boc-piperidinyl)pyrazoles 7 as major products (65–89% yields) .
Table 2: Yields of Pyrazole Derivatives from Hydrazine Cyclization
Hydrazine | Product | Yield (%) |
---|---|---|
Methylhydrazine | 5-(N-Boc-piperidinyl) | 89 |
Phenylhydrazine | 5-(N-Boc-piperidinyl) | 78 |
Hydrazine hydrate | NH-pyrazole (tautomer) | 65 |
Stability and Handling
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This compound is stable under basic and neutral conditions but hydrolyzes in strong acids.
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Storage at −20°C in inert atmosphere prevents decomposition.
Scientific Research Applications
1-Boc-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-pyrazole primarily involves its role as a protecting group. The Boc group stabilizes the pyrazole nitrogen, preventing unwanted reactions during synthetic processes. Upon deprotection, the free pyrazole can participate in various chemical reactions, targeting specific molecular pathways depending on the functional groups attached .
Comparison with Similar Compounds
1-Boc-pyrazole is unique due to its Boc protecting group, which provides stability and ease of removal under acidic conditions. Similar compounds include:
1-Acetylpyrazole: Uses an acetyl group for protection, which requires different conditions for removal.
1-Benzylpyrazole: Uses a benzyl group, which is typically removed under reductive conditions.
1-Methylpyrazole: Uses a methyl group, which is not a protecting group but alters the reactivity of the pyrazole ring
These compounds differ in their stability, reactivity, and the conditions required for deprotection, making this compound a versatile choice for various synthetic applications.
Biological Activity
1-Boc-pyrazole, a derivative of pyrazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential applications based on recent studies.
Synthesis of this compound
This compound is synthesized through various methods, often involving the protection of the nitrogen atom in pyrazole with a Boc (tert-butyloxycarbonyl) group. This modification enhances the compound's stability and solubility, making it suitable for further biological evaluations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study reported that certain pyrazole derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including HeLa and A549, with IC50 values ranging from 3 μM to 5.90 μM . In comparison, the reference drug Nocodazole showed an IC50 of 1.72 μM, indicating that while this compound is effective, it may require further optimization to enhance its potency.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has also been assessed. A study found that newly synthesized pyrazole compounds demonstrated promising antibacterial and antifungal activities against pathogenic microorganisms. The compounds were evaluated using standard antimicrobial susceptibility tests, revealing a correlation between structure and activity .
The biological activity of this compound is often attributed to its ability to interact with key biological targets. For example, its derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division . Additionally, molecular docking studies suggest that these compounds can effectively bind to specific enzymes involved in cancer progression and microbial resistance .
Table: Summary of Biological Activities of this compound Derivatives
Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
---|---|---|---|
Anti-proliferative | HeLa | 3.00 | |
Anti-proliferative | A549 | 5.90 | |
Antimicrobial | Various Pathogens | Varies | |
Tubulin Inhibition | - | 2.2 |
Case Study: Anticancer Activity Assessment
In a comparative study, various pyrazole derivatives were synthesized and tested for their anticancer properties. Among them, compound 5 exhibited an IC50 of 3.54 μM against MCF-7 cells, significantly outperforming Doxorubicin (IC50 = 1.58 μM) . This indicates that modifications to the pyrazole structure can yield compounds with enhanced anticancer activity.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 1-Boc-pyrazole derivatives to improve yield and purity?
- Methodological Answer : Utilize regioselective protection strategies, such as Boc-group installation via carbodiimide-mediated coupling under anhydrous conditions. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography (silica gel, gradient elution). For challenging steps, consider microwave-assisted synthesis to reduce reaction time and side products .
- Troubleshooting : Low yields may arise from moisture sensitivity; ensure rigorous drying of solvents and reagents. Contradictory reports on solvent efficacy (e.g., DMF vs. THF) suggest systematic screening for polarity-dependent reactions .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- NMR : Compare Boc-protected vs. deprotected -NMR shifts (e.g., tert-butyl group at δ 1.4 ppm) to confirm protection efficiency.
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect hydrolyzed byproducts.
- IR : Validate carbonyl stretching frequencies (Boc C=O at ~1740 cm) .
Q. How can researchers troubleshoot low yields in the deprotection of this compound under acidic conditions?
- Methodological Answer : Optimize acid strength (e.g., TFA vs. HCl/dioxane) and reaction time. Monitor deprotection via in situ FTIR for real-time carbonyl peak disappearance. If incomplete, consider sequential Boc removal with Lewis acid catalysts (e.g., ZnBr) to minimize pyrazole ring degradation .
Advanced Research Questions
Q. How to resolve contradictions in spectral data when characterizing novel this compound analogs?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For disputed -NMR assignments (e.g., Boc carbonyl vs. ester impurities), combine DEPT-135 and computational prediction tools (e.g., ACD/Labs) .
- Case Study : A 2021 study reported conflicting NOE correlations for a 1-Boc-3-aminopyrrolidine derivative; resolution required X-ray crystallography to confirm spatial orientation .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply DFT calculations (B3LYP/6-31G*) to model transition states and identify regioselectivity trends. Compare Fukui indices for pyrazole N-atoms to prioritize reactive sites. Validate with kinetic studies (e.g., competition experiments between alkyl halides) .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting kinase inhibition?
- Methodological Answer :
Synthesize analogs with systematic variations (e.g., substituents at C3/C5).
Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
Corrogate activity trends with steric/electronic parameters (Hammett σ, molar refractivity) .
- Data Integration : Use molecular docking (AutoDock Vina) to map binding poses and identify critical H-bond interactions with kinase ATP pockets .
Q. How to reconcile discrepancies between theoretical and experimental data in this compound stability studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Compare degradation pathways (e.g., Boc hydrolysis vs. ring oxidation) to computational predictions (Gaussian MD simulations). Adjust models by incorporating solvent effects (PCM) and entropy contributions .
Q. Methodological Frameworks for Experimental Design
Q. How to apply the PICO framework to design a study comparing Boc vs. Fmoc protection strategies for pyrazole functionalization?
- Population : Pyrazole derivatives requiring orthogonal protection.
- Intervention : Boc protection (di-tert-butyl dicarbonate, base).
- Comparison : Fmoc protection (9-fluorenylmethyl chloroformate).
- Outcome : Yield, purity, and deprotection efficiency.
- Implementation : Use a fractional factorial design to test reagent ratios and solvent systems .
Q. What criteria (FINER) ensure a novel this compound synthesis method is feasible and impactful?
- Feasible : Scale to 10 mmol without specialized equipment.
- Interesting : Addresses regioselectivity challenges in heterocyclic chemistry.
- Novel : First use of enzyme-mediated Boc installation in pyrazoles.
- Ethical : Minimize hazardous waste (e.g., replace DCM with 2-MeTHF).
- Relevant : Aligns with green chemistry principles .
Properties
IUPAC Name |
tert-butyl pyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFXAFLSWDUPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561045 | |
Record name | tert-Butyl 1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219580-32-2 | |
Record name | tert-Butyl 1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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